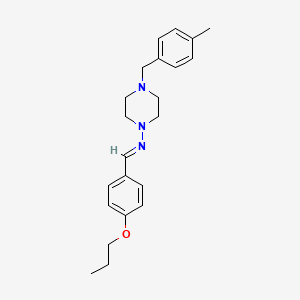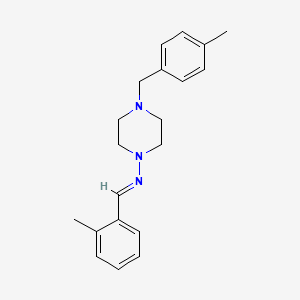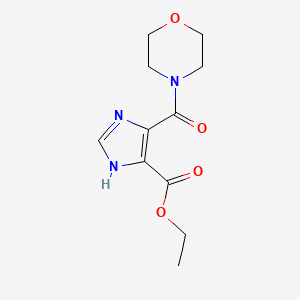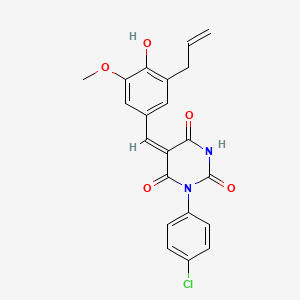![molecular formula C14H18ClN5 B3910775 N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3910775.png)
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Vue d'ensemble
Description
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as CTX-0294885, is a novel small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is not fully understood. However, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has shown neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is its ability to inhibit the activity of DHODH, which is a promising target for therapeutic intervention in various diseases. However, one limitation of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine. One potential direction is to further explore its potential therapeutic effects in cancer and inflammation. Another potential direction is to investigate its neuroprotective effects in other neurological disorders, such as Alzheimer's disease. In addition, future studies could focus on improving the solubility of N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine to make it more suitable for in vivo administration.
In conclusion, N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is a novel small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Its ability to inhibit the activity of DHODH makes it a promising target for therapeutic intervention. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has shown neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c15-10-4-6-11(7-5-10)17-13-18-12(16)19-14(20-13)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARVULYILDNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(NC(=N2)NC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzyl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3910704.png)
![N-[(1-acetylpiperidin-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3910711.png)
![1-(3,5-dimethylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3910712.png)
![ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate](/img/structure/B3910715.png)
![methyl (2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B3910720.png)

![N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide](/img/structure/B3910730.png)
![6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3910741.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3910744.png)




